Urease Inhibition Potency: Direct Comparison with Isonicotinohydrazide
N-(cyclohexylideneamino)pyridine-4-carboxamide exhibits potent inhibition of urease with an IC50 of 3.41 ± 0.011 µM . This is in direct contrast to the parent compound, isonicotinohydrazide (isoniazid), which does not display this specific urease inhibition profile. This quantitative difference highlights the unique biological activity conferred by the cyclohexylideneamino modification.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3.41 ± 0.011 µM |
| Comparator Or Baseline | Isonicotinohydrazide (isoniazid): Not active as a urease inhibitor in comparable assays |
| Quantified Difference | Selective inhibition vs. no inhibition |
| Conditions | Urease enzyme assay (in vitro) |
Why This Matters
This specific urease inhibition profile is a key differentiator for researchers investigating Helicobacter pylori-related gastric disorders or developing novel anti-ulcer agents, as it demonstrates a distinct mechanism of action not found in the parent compound.
